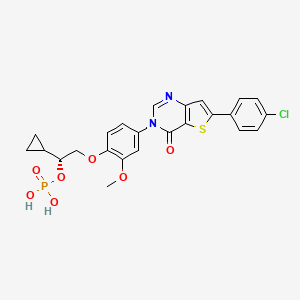
BPKDi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’inhibiteur de protéine kinase D bipyridyle (BPKDi) est un inhibiteur sélectif de la famille des protéines kinase D (PKD), qui comprend PKD1, PKD2 et PKD3. Ces kinases font partie de la superfamille des kinases dépendantes de la calcium/calmoduline et jouent des rôles cruciaux dans divers processus cellulaires, notamment la prolifération cellulaire, la différenciation et la migration . Le this compound a montré un potentiel en tant qu’agent thérapeutique en raison de sa capacité à inhiber l’activité de la PKD avec une spécificité et une puissance élevées .
Applications De Recherche Scientifique
BPKDi has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of PKD in various cellular processes . In biology, this compound is employed to investigate the molecular mechanisms underlying PKD-mediated signaling pathways . In medicine, this compound has shown promise as a therapeutic agent for treating diseases such as cancer, inflammation, and cardiac hypertrophy . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting PKD .
Mécanisme D'action
Le BPKDi exerce ses effets en inhibant l’activité des isoformes de la PKD. Il se lie au site de liaison de l’ATP de la PKD, empêchant la phosphorylation des cibles en aval . Cette inhibition bloque la phosphorylation dépendante du signal et l’exportation nucléaire des désacétylases d’histones de classe IIa, supprimant ainsi l’hypertrophie dans les cardiomyocytes . Les cibles moléculaires du this compound comprennent PKD1, PKD2 et PKD3, qui sont impliquées dans diverses voies de signalisation liées à la croissance cellulaire, à la différenciation et à la survie .
Analyse Biochimique
Biochemical Properties
BPKDi interacts with PKD isoforms, PKD1, PKD2, and PKD3, with IC50s of 1 nM, 9 nM, and 1 nM respectively . It blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes .
Cellular Effects
This compound suppresses hypertrophy of cardiomyocytes by blocking signal-dependent phosphorylation and nuclear export of class IIa HDACs . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PKD, which in turn blocks the phosphorylation and nuclear export of class IIa HDACs . This leads to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of PKD. It interacts with PKD isoforms, influencing their activity and potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Le BPKDi est synthétisé par le biais de criblages à haut débit et de techniques de chimie pharmaceutique . La voie de synthèse implique la préparation de dérivés de bipyridyle, qui sont ensuite soumis à diverses conditions réactionnelles pour produire le composé final. La production industrielle de this compound implique l’optimisation de ces voies de synthèse pour obtenir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le BPKDi subit plusieurs types de réactions chimiques, notamment la phosphorylation et l’inhibition de l’exportation nucléaire. Il bloque la phosphorylation dépendante du signal et l’exportation nucléaire des désacétylases d’histones de classe IIa dans les cardiomyocytes . Les réactifs couramment utilisés dans ces réactions comprennent l’acétate de phorbol myristate (PMA) et d’autres activateurs de la protéine kinase C . Les principaux produits formés à partir de ces réactions sont des protéines phosphorylées et une exportation nucléaire inhibée .
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme composé outil pour étudier le rôle de la PKD dans divers processus cellulaires . En biologie, le this compound est utilisé pour étudier les mécanismes moléculaires sous-jacents aux voies de signalisation médiées par la PKD . En médecine, le this compound s’est révélé prometteur comme agent thérapeutique pour traiter des maladies telles que le cancer, l’inflammation et l’hypertrophie cardiaque . Dans l’industrie, le this compound est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la PKD .
Comparaison Avec Des Composés Similaires
Le BPKDi est unique par sa haute sélectivité et sa puissance pour les isoformes de la PKD par rapport à d’autres inhibiteurs de la PKD. Des composés similaires comprennent le CID755673, qui est un autre inhibiteur de la PKD mais avec une sélectivité et une puissance inférieures . Le this compound a un profil de sélectivité amélioré, inhibant uniquement les isoformes de la PKD sans affecter les autres kinases . Cela fait du this compound un outil précieux pour étudier les processus cellulaires liés à la PKD et développer des thérapies ciblées.
Propriétés
IUPAC Name |
2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDRALEEPGBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BPKDi impact the expression and localization of Nebulin-related anchoring protein (NRAP) in cardiomyocytes?
A1: this compound, a pharmacological inhibitor of protein kinase D1 (PKD1), has been shown to influence NRAP expression and localization within cardiomyocytes []. The study demonstrated that treating neonatal rat ventricular myocytes (NRVMs) with this compound led to a perinuclear accumulation of NRAP, suggesting an interruption in its normal translocation towards intercalated discs (IDs) []. Furthermore, proteomic analysis revealed a reduction in NRAP abundance upon this compound treatment []. This suggests that PKD1 activity, potentially through the HDAC-MEF2 axis, plays a crucial role in regulating NRAP expression and its localization to the IDs, vital for proper cardiomyocyte function.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)


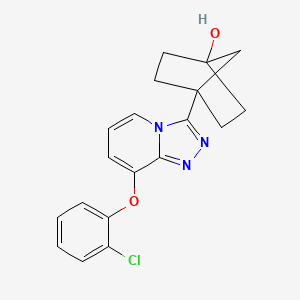



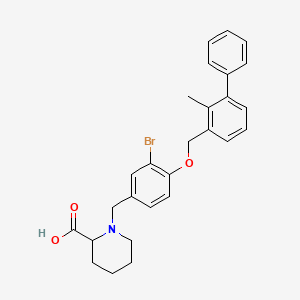
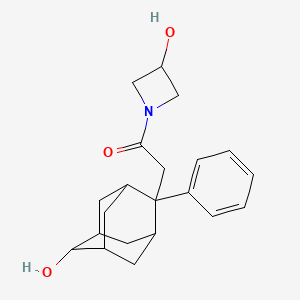

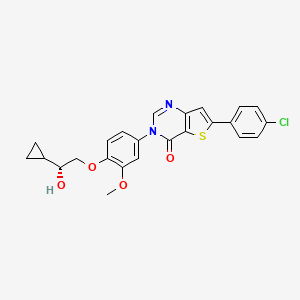
![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)
